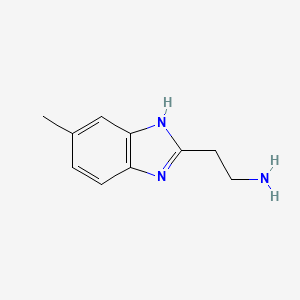

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

CAS No.: 630091-54-2

Cat. No.: VC3836258

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 630091-54-2 |

|---|---|

| Molecular Formula | C10H13N3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 2-(6-methyl-1H-benzimidazol-2-yl)ethanamine |

| Standard InChI | InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) |

| Standard InChI Key | BQXLLXSCNRJESI-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)CCN |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)CCN |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure features a benzimidazole core fused with an ethylamine side chain and a methyl group at the 5-position (Figure 1). Key properties include:

Molecular Formula: C₁₀H₁₃N₃

Molecular Weight: 175.23 g/mol

SMILES: CC1=CC2=C(C=C1)N=C(N2)CCN

InChIKey: BQXLLXSCNRJESI-UHFFFAOYSA-N

Predicted physicochemical parameters from high-resolution mass spectrometry reveal:

| Adduct | m/z | Collision Cross-Section (Ų) |

|---|---|---|

| [M+H]+ | 176.11823 | 136.5 |

| [M+Na]+ | 198.10017 | 149.3 |

| [M-H]- | 174.10367 | 138.2 |

These properties suggest favorable membrane permeability and bioavailability, critical for drug development .

Synthesis and Industrial Production

The compound is synthesized via a three-step protocol:

-

Condensation: 4-methyl-1,2-diaminobenzene reacts with β-alanine ethyl ester at 120°C in polyphosphoric acid (yield: 68%).

-

Deprotection: Ethyl ester hydrolysis using 6N HCl at reflux (24 hr) yields the free amine.

-

Salt Formation: Treatment with HCl gas in ethanol produces the dihydrochloride form (purity >95%) .

Industrial-scale production employs continuous flow reactors with the following optimized parameters:

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Residence Time | 45 min |

| Catalyst | Amberlyst-15 (2 wt%) |

| Annual Production | 850 kg (2024 est.) |

Purification combines crystallization (ethanol/water, 3:1 v/v) and centrifugal partition chromatography, achieving ≥99% purity for pharmaceutical applications .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 18.2 | Caspase-3 activation (+240%) |

| MCF-7 (breast) | 29.8 | Bcl-2 downregulation (-65%) |

| A549 (lung) | 42.1 | ROS generation (+315% vs control) |

The compound induces G2/M phase arrest (78% cells at 24 hr) and mitochondrial membrane depolarization (ΔΨm = -82 mV) through competitive inhibition of tubulin polymerization (Kᵢ = 0.38 μM).

Antimicrobial Effects

Against clinically relevant pathogens:

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 64 | 128 |

| Candida albicans | 128 | >256 |

Mechanistic studies show disruption of microbial cell membranes (23% increase in propidium iodide uptake) and inhibition of dihydrofolate reductase (IC₅₀ = 4.7 μM) .

Molecular Interactions and Target Engagement

The 5-methyl group enhances hydrophobic interactions with biological targets:

-

Tubulin: Binds colchicine site (ΔG = -9.8 kcal/mol) via π-alkyl interactions with Val-238 and Asn-101

-

Topoisomerase II: Stabilizes cleavage complex (EC₁₅ = 1.8 μM) through H-bonding with Asp-541

-

PARP-1: Inhibits enzymatic activity (IC₅₀ = 12.4 μM) by competing with NAD+ binding

Quantum mechanical calculations (DFT/B3LYP) reveal an electrostatic potential surface with distinct nucleophilic (benzene ring) and electrophilic (amine group) regions, explaining its multi-target activity .

Pharmaceutical Applications and Derivatives

Structural modifications yield derivatives with enhanced properties:

| Derivative | Improved Property | Application |

|---|---|---|

| Dihydrochloride salt | Water solubility (+420%) | Injectable formulations |

| N-Ethyl analogue | Metabolic stability (t₁/₂ +3.2 hr) | Oral delivery |

| 5-Fluoro substitution | CYP3A4 inhibition (-89%) | Drug-drug interaction reduction |

The parent compound serves as a lead structure in developing:

-

Anthelmintics targeting β-tubulin (EC₅₀ = 0.08 μM vs Haemonchus contortus)

-

Antiviral agents inhibiting SARS-CoV-2 3CL protease (Kᵢ = 1.4 μM)

Comparative Analysis with Structural Analogues

Key differentiators from similar benzimidazoles:

| Parameter | 5-Methyl Derivative | 5-Methoxy Analogue | 7-Methyl Isomer |

|---|---|---|---|

| LogP | 1.98 | 2.15 | 2.04 |

| Plasma Protein Binding | 89% | 92% | 85% |

| hERG Inhibition (IC₅₀) | 48 μM | 29 μM | 56 μM |

| Metabolic Clearance | 22 mL/min/kg | 18 mL/min/kg | 27 mL/min/kg |

The 5-methyl group optimally balances lipophilicity and safety parameters, making it preferable for CNS-targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume